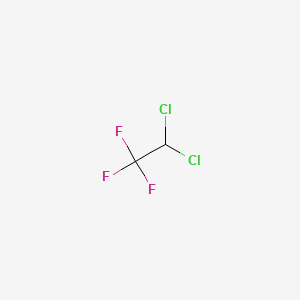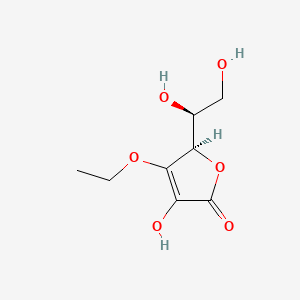
1,1,1-三氟-2,2-二氯乙烷
描述
2,2-Dichloro-1,1,1-trifluoroethane is a halogenated hydrocarbon with the chemical formula C2HCl2F3. It is a colorless liquid at room temperature and is primarily used as a refrigerant and a fire-extinguishing agent. This compound is considered an alternative to chlorofluorocarbons (CFCs) due to its lower ozone depletion potential .
科学研究应用
2,2-Dichloro-1,1,1-trifluoroethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Investigated for its potential use in medical applications, including as an anesthetic agent.
Industry: Widely used in refrigeration, air conditioning, and as a fire-extinguishing agent.
作用机制
Mode of Action
2,2-Dichloro-1,1,1-trifluoroethane is chemically inert in many situations, but can react violently with strong reducing agents such as very active metals . They suffer oxidation with strong oxidizing agents and under extremes of temperature .
Biochemical Pathways
It is known that this compound can be produced by reacting tetrachloroethylene with hydrogen fluoride in the gas phase . This is an exothermic reaction and requires a catalyst .
Pharmacokinetics
This suggests that it could quickly form a concentrated atmosphere in confined or unventilated areas .
Result of Action
The primary result of the action of 2,2-Dichloro-1,1,1-trifluoroethane is its use in refrigeration and HVAC systems, where it serves as an efficient refrigerant . In the context of fire extinguishing systems, it acts to suppress and extinguish fires .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dichloro-1,1,1-trifluoroethane. For instance, its volatility can lead to it quickly forming a concentrated atmosphere in confined or unventilated areas . Furthermore, it can react violently with strong reducing agents and suffer oxidation with strong oxidizing agents under extremes of temperature .
生化分析
Biochemical Properties
2,2-Dichloro-1,1,1-trifluoroethane plays a role in various biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes in the liver, leading to its metabolism and subsequent production of metabolites . These interactions are crucial for its biotransformation and elimination from the body. The compound’s interactions with biomolecules can lead to the formation of reactive intermediates, which may have implications for cellular function and toxicity .
Cellular Effects
The effects of 2,2-Dichloro-1,1,1-trifluoroethane on cells are diverse and can influence various cellular processes. It has been shown to cause damage to nasal and lung tissues, as well as atrophy of the thymus, spleen, testes, and ovaries in experimental systems . Additionally, it can affect cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function . These effects highlight the potential cytotoxicity of the compound and its impact on cellular health.
Molecular Mechanism
At the molecular level, 2,2-Dichloro-1,1,1-trifluoroethane exerts its effects through interactions with biomolecules, including enzyme inhibition and activation. It can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage . The compound’s ability to inhibit or activate specific enzymes can result in changes in gene expression and cellular metabolism, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dichloro-1,1,1-trifluoroethane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to cumulative damage to tissues and organs . Additionally, the stability of the compound in various experimental conditions can affect its potency and efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 2,2-Dichloro-1,1,1-trifluoroethane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . High doses of the compound can result in severe toxicity, including damage to vital organs and systems .
Metabolic Pathways
2,2-Dichloro-1,1,1-trifluoroethane is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . These interactions lead to the formation of metabolites, including trifluoroacetic acid, which can be further metabolized and excreted from the body . The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, 2,2-Dichloro-1,1,1-trifluoroethane is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy . The compound’s distribution patterns are critical for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2,2-Dichloro-1,1,1-trifluoroethane can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic uses .
准备方法
2,2-Dichloro-1,1,1-trifluoroethane can be synthesized through the reaction of tetrachloroethylene with hydrogen fluoride in the gas phase. This exothermic reaction requires a catalyst to proceed efficiently . The industrial production of this compound involves similar methods, ensuring high yield and purity.
化学反应分析
2,2-Dichloro-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing chlorine atoms with other functional groups.
Oxidation and Reduction: While it is relatively inert, it can undergo oxidation under extreme conditions.
Reagents and Conditions: Common reagents include strong bases and acids, with reactions typically conducted under controlled temperatures and pressures.
Major Products: The products depend on the specific reagents and conditions used, often resulting in the formation of other halogenated compounds.
相似化合物的比较
2,2-Dichloro-1,1,1-trifluoroethane is compared with other similar compounds such as:
1,2-Dichloro-1,1,2-trifluoroethane: An isomer with different physical and chemical properties.
1,1-Dichloro-1,2,2-trifluoroethane: Another isomer used in similar applications.
Chlorofluorocarbons (CFCs): While CFCs have higher ozone depletion potential, 2,2-Dichloro-1,1,1-trifluoroethane is considered more environmentally friendly.
These comparisons highlight the unique properties and applications of 2,2-Dichloro-1,1,1-trifluoroethane, making it a valuable compound in various fields.
属性
IUPAC Name |
2,2-dichloro-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2F3/c3-1(4)2(5,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMHBGPWCHTMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2F3, Array | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18036 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROTRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020712 | |
| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-dichloro-1,1,1-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Dichlorotrifluoroethane is a colorless nonflammable gas. Nearly odorless., Gas or Vapor; Liquid, Colorless gas; [CAMEO], Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18036 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROTRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 2,2-dichloro-1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorotrifluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4791 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1,1-Trifluoro-2,2-dichloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
27.82 °C, 28 °C | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 2100 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.21 | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.4638 g/cu cm at 25 °C, Relative density (water = 1): 1.5 | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 6.4 | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
718.0 [mmHg], 718 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 14 | |
| Record name | 1,1,1-Trifluoro-2,2-dichloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/, Common impurities reported in several samples of HCFC-123:[Table#6242] | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
306-83-2, 34077-87-7 | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18036 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROTRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 2,2-dichloro-1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloro-1,1,1-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-2,2-DICHLOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7C791U3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-107 °C | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is HCFC-123 metabolized in the body?
A1: HCFC-123 is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2E1. [, , , , , ]. This metabolic process leads to the formation of trifluoroacetic acid (TFA) as the major metabolite, which is excreted in urine. [, , , , , ].
Q2: What makes HCFC-123 metabolism concentration-dependent?
A2: Research suggests that HCFC-123 exhibits substrate inhibition of its own metabolism. At higher concentrations, the rate of metabolism doesn't increase proportionally, leading to a less efficient breakdown process [, ]. This phenomenon has been incorporated into physiologically-based pharmacokinetic (PBPK) models to accurately predict HCFC-123 behavior in the body [].
Q3: HCFC-123 is structurally similar to halothane. Does this similarity have biological implications?
A3: Yes, the structural similarity between HCFC-123 and halothane is significant because both compounds are metabolized via similar pathways, leading to the formation of trifluoroacetylated proteins (TFA-proteins) in the liver [, , ]. This shared metabolic route raises concerns about potential immunologically-mediated hepatitis, a known side effect of halothane, in individuals exposed to HCFC-123 [, , ].
Q4: What organ is a novel target for protein adduct formation during HCFC-123 metabolism?
A4: While the liver is a primary site for HCFC-123 metabolism, research has identified the kidney as a novel target tissue for the formation of trifluoroacetylated protein adducts []. These adducts are mainly localized within the tubular segments of the renal cortex [].
Q5: What is the role of glutathione in HCFC-123 metabolism?
A5: Glutathione plays a protective role by reacting with reactive intermediates formed during HCFC-123 metabolism. Studies using rat liver microsomes demonstrated that glutathione significantly reduced the formation of trifluoroacetylated proteins, suggesting competition between protein-centered and glutathione-centered nucleophilic sites for reactive metabolites [].
Q6: Can deuterium substitution affect HCFC-123 metabolism?
A6: Yes, research has shown that using deuterated HCFC-123 leads to a decrease in the formation of trifluoroacetylated proteins in rats []. This observation suggests that the breaking of the C-H bond, which is substituted with a C-D bond in the deuterated form, is a rate-limiting step in the metabolic pathway leading to the formation of reactive metabolites [].
Q7: Why was HCFC-123 considered as a replacement for CFCs?
A7: HCFC-123 was initially considered a promising alternative to CFCs due to its lower ozone depletion potential [, ]. This reduced ozone-depleting potential is attributed to the presence of C-H bonds in HCFC-123, which makes it more susceptible to degradation in the troposphere, preventing it from reaching the stratospheric ozone layer [].
Q8: What are the environmental concerns associated with HCFC-123?
A8: Despite its lower ozone depletion potential compared to CFCs, HCFC-123 still contributes to ozone depletion and has a global warming potential []. Consequently, the use of HCFC-123 has been phased out under the Montreal Protocol, highlighting the need for more environmentally friendly alternatives.
Q9: What is being done to manage HCFC-123 waste responsibly?
A9: Recycling and proper waste management strategies are crucial for minimizing the environmental impact of HCFC-123.
Q10: What is the molecular formula and weight of HCFC-123?
A10: The molecular formula of HCFC-123 is CHCl2CF3, and its molecular weight is 152.93 g/mol.
Q11: What are the key physical properties of HCFC-123?
A11: HCFC-123 is a colorless liquid with a light ether-like odor. It has a boiling point of 27.6°C at 1 Torr. Its low boiling point makes it suitable for applications such as refrigeration and foam blowing [].
Q12: How does the dielectric constant of HCFC-123 compare to other refrigerants?
A12: The dielectric constant of a substance is a measure of its ability to store electrical energy. HCFC-123 has a relatively low dielectric constant compared to some other refrigerants.
Q13: How does pressure affect the volume of liquid HCFC-123?
A13: Studies using a bellows volumometer have shown that increasing pressure leads to a decrease in the volume of liquid HCFC-123 []. This relationship between pressure and volume is important for understanding the behavior of HCFC-123 in refrigeration systems.
Q14: How soluble is water in HCFC-123?
A14: The solubility of water in HCFC-123 is relatively low.
Q15: Can the adsorption behavior of HCFC-123 be modeled?
A15: Yes, the Dubinin-Astakhov modified model has been successfully used to describe the adsorption equilibrium of HCFC-123 onto activated carbon []. This model is helpful in designing and analyzing adsorption cooling systems using HCFC-123 as a refrigerant.
Q16: What analytical techniques are used to measure HCFC-123 in air?
A16: Gas chromatography, particularly when coupled with flame ionization detection, is commonly used to measure HCFC-123 concentrations in workplace air []. Solid sorbent tubes containing activated coconut-shell charcoal are often employed for sampling airborne HCFC-123 vapor [].
Q17: How is trifluoroacetic acid (TFA), the metabolite of HCFC-123, measured?
A17: TFA can be measured in biological samples like urine using various analytical techniques, including gas chromatography and liquid chromatography, often coupled with mass spectrometry for sensitive detection and quantification.
Q18: What are the challenges in developing analytical methods for HCFC-123?
A18: Developing reliable and sensitive analytical methods for HCFC-123 can be challenging due to its volatility and potential for losses during sample preparation.
Q19: How is computational chemistry used in HCFC-123 research?
A19: Computational chemistry plays a significant role in understanding the behavior of HCFC-123. Molecular modeling techniques can be used to study its interactions with biological systems and predict its physicochemical properties.
Q20: Have PBPK models been developed for HCFC-123?
A20: Yes, PBPK models have been developed for HCFC-123 in rats and humans [, ]. These models have been instrumental in understanding the absorption, distribution, metabolism, and excretion of HCFC-123 and its metabolite, TFA, in the body.
Q21: How do PBPK models contribute to risk assessment of HCFC-123?
A21: PBPK models, particularly those using a parallelogram approach with data from the structural analog halothane, are invaluable tools for estimating human health risks associated with HCFC-123 exposure, especially in the absence of extensive human kinetic data [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)

![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B1218132.png)
![2-[4-(4-Fluorophenyl)sulfonyl-1-piperazinyl]-4-(3-methoxyphenyl)thiazole](/img/structure/B1218133.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide](/img/structure/B1218134.png)

![1-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1218137.png)



